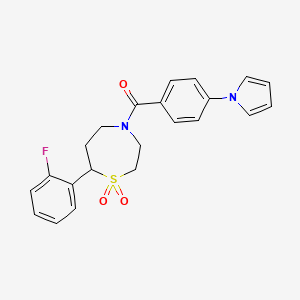
(4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is an intricate molecule featuring multiple functional groups. Its structural complexity and functional diversity make it a fascinating subject for research and potential application in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:: The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone can involve several steps, starting from basic chemical building blocks. Initial synthesis might involve the preparation of 4-(1H-pyrrol-1-yl)phenyl through a coupling reaction of pyrrole and a phenyl halide. Separately, the 7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl moiety can be synthesized via a cyclization reaction of 2-fluoroaniline with thiazepane precursors. Finally, these two components are typically brought together via a nucleophilic substitution reaction using methanone as a linking agent under controlled conditions.
Industrial Production Methods:: For industrial-scale production, more efficient methods might be employed, such as continuous flow synthesis or using catalysts to speed up reaction times and increase yields. Optimized reaction conditions—temperature, pressure, and solvent choice—are crucial for maximizing product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the pyrrole ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can target the methanone group, converting it to alcohol derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, particularly on the phenyl and pyrrole groups.
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents like halogens or alkylating agents under acidic or basic conditions.
Oxidation: : N-oxide derivatives of the pyrrole ring.
Reduction: : Alcohol derivatives at the methanone linkage.
Substitution: : Halogenated or alkylated phenyl and pyrrole derivatives.
Scientific Research Applications
Chemistry: : As a reactant in synthetic chemistry for creating novel compounds.
Medicine: : Investigated for pharmacological properties, possibly as a lead compound for drug development.
Industry: : Utilized in materials science for developing new materials with specific properties, such as in polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways:: The precise mechanism depends on its application, but typically involves interactions with specific enzymes or receptors due to the presence of the pyrrole and phenyl groups. The compound may also interfere with biochemical pathways by mimicking or inhibiting natural substrates, affecting cellular processes.
Comparison with Similar Compounds
When compared with other similar compounds, (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone stands out due to:
The presence of both pyrrole and thiazepane rings, which is rare and provides a unique combination of chemical properties.
The fluorophenyl group, which can enhance its interactions with biological targets due to increased lipophilicity and metabolic stability.
Similar Compounds
Pyrrole-based compounds: : Differing in substituents on the pyrrole ring.
Thiazepane derivatives: : Varying in the nature of the substituents on the thiazepane ring.
Fluorophenyl-containing molecules: : Differ in the attached functional groups or core structure.
This multifaceted compound opens many doors for research and potential applications. Its synthesis, reactivity, and unique structure provide numerous opportunities to explore its capabilities further.
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c23-20-6-2-1-5-19(20)21-11-14-25(15-16-29(21,27)28)22(26)17-7-9-18(10-8-17)24-12-3-4-13-24/h1-10,12-13,21H,11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTAPZLSHSVSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














